molecular formula C23H21N3O5S B1229542 6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide

6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B1229542
M. Wt: 451.5 g/mol
InChI Key: AGDUKHOZICPDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide is a member of quinolines and an aromatic amide.

Scientific Research Applications

Polymorphic Modifications and Properties

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound closely related to the one , has been identified to possess strong diuretic properties, potentially serving as a new hypertension remedy. Two polymorphic modifications of this compound have been studied, revealing different levels of molecular organization and interaction energies in the crystal phase. These modifications suggest potential variations in the physical properties and solubility of the compound, which are crucial in the formulation of drugs and pharmaceuticals (Shishkina et al., 2018).

Potential Therapeutic Applications

Sulfamoyl-4-oxoquinoline-3-carboxamides, including structures similar to 6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide, have been synthesized for potential therapeutic use. Specifically, these compounds have been explored as correctors of defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This suggests potential applications in treating cystic fibrosis, particularly in correcting chloride channel dysfunctions (Suen et al., 2006).

Synthesis and Chemical Behavior

Efficient strategies for the solution-phase parallel synthesis of libraries of quinoline derivatives, including compounds structurally related to this compound, have been described. These methodologies involve the Pfitzinger reaction and sulfochlorination, highlighting the compound’s versatility and potential for generating a wide array of derivatives. This synthetic versatility is critical for drug development and the exploration of new therapeutic agents (Ivachtchenko et al., 2005).

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

6-[(2-ethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H21N3O5S/c1-2-15-6-3-4-8-20(15)26-32(29,30)17-9-10-21-18(12-17)22(27)19(14-24-21)23(28)25-13-16-7-5-11-31-16/h3-12,14,26H,2,13H2,1H3,(H,24,27)(H,25,28)

InChI Key

AGDUKHOZICPDPX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CO4

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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